(5Z)-5-(furan-2-ylmethylidene)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a furan ring, a phenyl group, and a thioxoimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thioxo group can be reduced to a thiol or a corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thioxo group can produce 3-phenyl-2-thioimidazolidin-4-ol .
Scientific Research Applications
5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating that it may interfere with cancer cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and thioxoimidazolidinone moieties. These interactions can disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-ylmethylene)-2-thioxoimidazolidin-4-one: Lacks the phenyl group but has similar reactivity.
3-Phenyl-2-thioxoimidazolidin-4-one: Lacks the furan ring but retains the thioxoimidazolidinone structure.
5-(Furan-2-ylmethylene)-3-phenyl-2-imidazolidinone: Similar structure but without the thioxo group.
Uniqueness
The presence of both the furan ring and the phenyl group in 5-(Furan-2-ylmethylene)-3-phenyl-2-thioxoimidazolidin-4-one makes it unique compared to its analogs.
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-18-11)15-14(19)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,19)/b12-9- |
InChI Key |
CTIQYFQLZBZERY-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S |
Origin of Product |
United States |
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